molecular formula C13H16O2S B14716575 1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane CAS No. 21849-30-9

1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane

Cat. No.: B14716575
CAS No.: 21849-30-9
M. Wt: 236.33 g/mol
InChI Key: UDXFWGDPJGWYNJ-UHFFFAOYSA-N
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Description

1-(Benzenesulfinyl)-2-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a benzenesulfinyl group attached to an oxaspiro[25]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfoxide, which undergoes cyclization to form the spirocyclic structure. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using a continuous-flow microreaction system. This method offers advantages such as precise control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfoxide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures (0-25°C) and short reaction times (1-2 hours).

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include low temperatures (-10 to 0°C) and inert atmosphere.

    Substitution: Amines, thiols; reaction conditions vary depending on the nucleophile used but generally involve room temperature and moderate reaction times (2-6 hours).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The spirocyclic structure provides steric hindrance, which can influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane can be compared with other spirocyclic compounds such as:

Uniqueness: The presence of the benzenesulfinyl group in this compound imparts unique reactivity and selectivity, making it a valuable compound in synthetic chemistry and various applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study in organic chemistry, with promising applications in medicine, biology, and materials science.

Properties

CAS No.

21849-30-9

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

2-(benzenesulfinyl)-1-oxaspiro[2.5]octane

InChI

InChI=1S/C13H16O2S/c14-16(11-7-3-1-4-8-11)12-13(15-12)9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

UDXFWGDPJGWYNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(O2)S(=O)C3=CC=CC=C3

Origin of Product

United States

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